molecular formula C10H26N2O10S2 B1320659 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate CAS No. 918131-36-9

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate

Cat. No.: B1320659
CAS No.: 918131-36-9
M. Wt: 398.5 g/mol
InChI Key: PDSOJBZKKTTWHS-UHFFFAOYSA-N
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Description

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is a zwitterionic buffer commonly used in biochemical and molecular biology research. This compound is known for its ability to maintain stable pH levels in various experimental conditions, making it an essential component in many laboratory protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate typically involves the reaction of piperazine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate form. The reaction conditions often include maintaining a specific temperature and pH to ensure the complete formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include an aqueous medium and a controlled pH.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in an acidic or neutral medium.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.

    Biology: The compound is employed in cell culture media and enzyme assays to provide a stable pH environment.

    Medicine: It is used in diagnostic assays and as a component in pharmaceutical formulations.

    Industry: The compound finds applications in the manufacturing of biochemical reagents and as a stabilizer in various industrial processes.

Mechanism of Action

The buffering action of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is due to its ability to donate and accept protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions in the solution, either absorbing excess hydrogen ions in acidic conditions or releasing hydrogen ions in basic conditions. This proton exchange mechanism helps in stabilizing the pH of the solution.

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biochemical research.

    2-(N-Morpholino)ethanesulfonic acid (MES): Commonly used in biological and biochemical research.

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Known for its buffering capacity in cell culture media.

Uniqueness

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is unique due to its zwitterionic nature, which provides excellent buffering capacity over a wide pH range. Unlike some other buffers, it does not interfere with biochemical reactions or enzyme activities, making it highly suitable for sensitive experimental conditions.

Properties

IUPAC Name

2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O8S2.2H2O/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSOJBZKKTTWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594852
Record name 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918131-36-9
Record name 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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